3-Phenoxybenzoic acid

Description

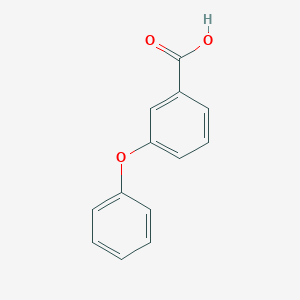

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTDJHZGHOFSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038321 | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3739-38-6 | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DC2655VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 150 °C | |

| Record name | 3-Phenoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for 3 Phenoxybenzoic Acid

Chemical Synthesis Pathways for 3-Phenoxybenzoic Acid

The creation of the diaryl ether bond is the central challenge in synthesizing this compound. The Ullmann condensation and related cross-coupling reactions are the most prominent methods employed for this purpose. researchgate.netmdpi.com

The Ullmann condensation, a copper-catalyzed reaction, is a foundational method for forming aryl-oxygen (C-O) bonds. mdpi.com Modified Ullmann coupling procedures are frequently used for the synthesis of phenoxybenzoic acids, offering good yields. vu.edu.auscispace.com One effective method involves the reaction of a phenol (B47542) with a halobenzoic acid, such as 2-chlorobenzoic acid, in the presence of a copper catalyst. vu.edu.auscispace.com While much of the detailed literature focuses on the synthesis of the 2-phenoxybenzoic acid isomer, the same principles are applied to produce this compound. vu.edu.auscispace.com

Research has shown that a modified Ullmann reaction can prepare this compound in good yield. vu.edu.auscispace.com The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are critical for optimizing the yield and minimizing byproducts. mdpi.com Microwave-assisted Ullmann condensations have also been developed, which can significantly reduce reaction times and improve yields.

Table 1: Representative Ullmann Reaction for Phenoxybenzoic Acid Synthesis

| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|

This table represents typical conditions for Ullmann synthesis of phenoxybenzoic acids. Specific yields for the 3-isomer vary based on precise conditions.

Besides the traditional Ullmann reaction, other synthetic strategies exist for producing this compound and its precursors. The Buchwald-Hartwig amination, another transition metal-catalyzed cross-coupling reaction, is a powerful tool for forming C-O bonds and represents a significant alternative. researchgate.net

An alternative route involves the reaction between a diphenyliodo-2-carboxylate and a phenoxide; however, for the 2-phenoxybenzoic acid isomer, this method resulted in lower yields and the formation of xanthone (B1684191) as a byproduct. scispace.com Another approach involves synthesizing a precursor, 3-phenoxybenzaldehyde (B142659), which can then be oxidized to this compound. researchgate.net

Yield optimization is a key focus in industrial production. This is achieved by carefully selecting ligands for the copper or palladium catalyst, which can facilitate the reaction under milder conditions and expand the range of suitable substrates. mdpi.com The choice of base (e.g., potassium carbonate, cesium carbonate, potassium phosphate) and solvent (e.g., dimethylformamide, toluene, dioxane) also plays a crucial role in the reaction's efficiency. mdpi.comgoogle.com

Synthesis of this compound Conjugates

In biological systems, this compound undergoes secondary metabolism, where it is conjugated with endogenous molecules to facilitate excretion. nih.gov The synthesis of these conjugates is vital for their use as analytical standards in biomonitoring studies.

This compound is known to form conjugates with various amino acids, a process that shows significant species diversity. imperial.ac.uk Observed conjugates include those with glycine (B1666218), taurine (B1682933), N-acetylornithine, and the dipeptide glycylvaline (B15071086). imperial.ac.ukal-edu.comjst.go.jp

The biological formation of these conjugates is a two-step enzymatic process. nih.gov

Acyl Transfer: The phenoxybenzoyl group is then transferred from the CoA thioester to the amino group of the specific amino acid, a reaction catalyzed by an N-acyltransferase. al-edu.comnih.gov

Chemical synthesis provides a direct route to these conjugates for use as reference standards. Common methods include:

Carbodiimide-mediated coupling: Reagents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are used to couple the carboxylic acid of 3-PBA directly with the amino group of an amino acid ester. tandfonline.com

Active ester method: 3-PBA can be converted to a more reactive succinimidyl ester, which then readily reacts with the amino acid. tandfonline.com

The synthesis of the N-3-phenoxybenzoylglycylvaline conjugate has been described, where glycylvaline methyl ester is first prepared by a stepwise process and then coupled with 3-PBA. tandfonline.com The final ester is typically removed by alkaline hydrolysis to yield the free acid conjugate. tandfonline.com

Table 2: Examples of this compound-Amino Acid Conjugates

| Conjugate | Amino Acid/Peptide | Species Found | Reference |

|---|---|---|---|

| 3-Phenoxybenzoylglycine | Glycine | Sheep, Gerbil, Cat, Ferret | imperial.ac.uknih.gov |

| 3-Phenoxybenzoyltaurine | Taurine | Mouse, Ferret | imperial.ac.ukal-edu.com |

| N-3-Phenoxybenzoylglycylvaline | Glycylvaline | Mallard Duck | imperial.ac.uk |

Glucuronidation, the conjugation with glucuronic acid, is another major metabolic pathway for 3-PBA. nih.govimperial.ac.uk The resulting 3-PBA-glucuronide is an ester-linked conjugate. In biological samples, these conjugates can be cleaved back to free 3-PBA by acid hydrolysis, a necessary step in many analytical procedures for total 3-PBA quantification. nih.govucanr.edu

The chemical synthesis of 3-PBA-β-glucuronide has been achieved through several methods. tno.nl Early procedures were reported to have very low yields and produced a mixture of α and β anomers that required subsequent separation. tno.nl More recent, improved methods have been applied that result in much higher yields and produce only the desired β-anomer, which is crucial for creating accurate analytical standards. tno.nl

Due to its lipophilic nature, this compound can be incorporated into lipids. unl.pt Research has demonstrated the synthesis of this compound-containing lipids, specifically triacylglycerols, via the monoacylglycerol pathway in vitro. grafiati.com This pathway involves the acylation of a 1-monoacylglycerol with 3-phenoxybenzoyl-CoA. This indicates that 3-PBA can be incorporated into complex lipids, potentially leading to its retention in lipid-rich tissues. unl.ptgrafiati.com Besides triacylglycerols, 3-PBA may also conjugate with other lipids like cholesterol and bile acids. unl.pt

Derivatization Reactions for Analytical Applications

For the purpose of analytical detection, particularly in gas chromatography (GC), this compound (3-PBA) often requires derivatization to increase its volatility and improve its chromatographic behavior. This process involves chemically modifying the 3-PBA molecule to create a more suitable derivative for analysis.

Pentafluorobenzyl Ester Formation with Pentafluorobenzylbromide

A common derivatization technique for 3-PBA involves its conversion into a pentafluorobenzyl ester through a reaction with pentafluorobenzyl bromide (PFBBr). nih.gov This method is particularly effective for the quantitative determination of 3-PBA in biological samples, such as urine, to assess exposure to pyrethroid insecticides. nih.gov

The reaction transforms the carboxylic acid group of 3-PBA into a pentafluorobenzyl ester. This derivative is more volatile and exhibits excellent properties for analysis by gas chromatography with an electron-capture detector (GC-ECD). nih.gov The high electron affinity of the pentafluorobenzyl group significantly enhances the sensitivity of the detection. nih.gov

One established method involves derivatizing both 3-PBA and an internal standard, such as 2-phenoxybenzoic acid, with PFBBr. nih.gov Following derivatization, the resulting pentafluorobenzyl esters are purified using solid-phase extraction (SPE) before being analyzed by GC. nih.gov This procedure has demonstrated a low detection limit of 0.5 µg/L and a mean recovery rate of 91.3%. nih.gov The precision of this analytical procedure, when evaluated at a concentration of 24.96 µg/L, showed a coefficient of variation of 9.58%. nih.gov

Table 1: Performance Metrics of the Pentafluorobenzyl Ester Derivatization Method

| Parameter | Value |

| Detection Limit | 0.5 µg/L |

| Mean Recovery | 91.3% |

| Coefficient of Variation | 9.58% at 24.96 µg/L |

Derivatization with Hexafluoro-2-propanol (HFIP) and N,N'-Diisopropylcarbodiimide (DIC)

Another effective derivatization strategy for 3-PBA prior to GC/MS analysis involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and N,N'-diisopropylcarbodiimide (DIC). mdpi.comipp.pt This method is necessary to facilitate the detection of 3-PBA in various matrices, including urine and soil samples. mdpi.comipp.pt

The procedure entails adding HFIP and DIC to the extracted and concentrated 3-PBA residue. mdpi.com The reaction is typically carried out at room temperature with vortexing to ensure thorough mixing. mdpi.com For instance, a common protocol involves the addition of 30 μL of HFIP and 20 μL of DIC to the dried extract, followed by vortexing for 10 minutes. mdpi.comipp.pt This process converts 3-PBA into a more volatile derivative suitable for GC/MS analysis. mdpi.com

Following derivatization, a liquid-liquid extraction is often performed to neutralize the reaction mixture and isolate the derivatized product. mdpi.com The final analysis is then conducted using GC/MS, often in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. mdpi.com

Table 2: Reagents and Conditions for HFIP/DIC Derivatization

| Reagent/Parameter | Specification |

| Derivatization Reagent 1 | Hexafluoro-2-propanol (HFIP) |

| Derivatization Reagent 2 | N,N'-Diisopropylcarbodiimide (DIC) |

| Reaction Time | 10 minutes |

| Temperature | Room Temperature |

| Agitation | Vortexing |

Hapten Synthesis for Immunoassay Development

This compound serves as a crucial structural component in the synthesis of haptens for the development of immunoassays aimed at detecting pyrethroid insecticides. tandfonline.comtandfonline.com Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. By using a metabolite analogue like 3-PBA as the core of the hapten, it is possible to generate antibodies with broad selectivity for a class of pyrethroids that share this common structural moiety. tandfonline.com

One approach to hapten synthesis involves attaching a spacer arm to the 3-PBA molecule. tandfonline.comtandfonline.com For example, a 3-carbon spacer arm can be introduced via a reaction with 3-amino-propionic acid. tandfonline.com This synthetic route begins with the reaction of this compound to form 3-(3-phenoxy-benzoylamino)-propionic acid methyl ester (PAME). tandfonline.com The hapten is then produced through the acidification of PAME. tandfonline.com This strategy preserves the 3-phenoxybenzoic group as a major potential epitope, simplifying the synthesis process. tandfonline.com

The resulting hapten can then be conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to create an immunogen capable of eliciting an antibody response. tandfonline.com These antibodies can then be utilized in various immunoassay formats, like the enzyme-linked immunosorbent assay (ELISA), for the detection of multiple pyrethroid insecticides. tandfonline.comtandfonline.com This approach has been shown to produce polyclonal antibodies that can detect pyrethroids like deltamethrin (B41696), cypermethrin (B145020), fluvalinate, fenvalerate, and fenpropathrin. tandfonline.com

Another synthetic route for creating a hapten involves reacting this compound with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in a solution of anhydrous dimethylformamide (DMF). nih.gov This method also aims to create a hapten that can be used to generate antibodies for both type I and type II pyrethroids. nih.gov

Metabolism and Biotransformation of 3 Phenoxybenzoic Acid

Mammalian Metabolic Pathways

The metabolism of 3-phenoxybenzoic acid in mammals proceeds through a series of primary and secondary reactions designed to increase its water solubility and facilitate its excretion from the body. These pathways involve hydroxylation, conjugation with amino acids, glucuronic acid, and sulfates. ebi.ac.ukiaea.orgtandfonline.com

Primary Metabolic Reactions

Primary metabolic reactions introduce or expose functional groups on the 3-PBA molecule, preparing it for subsequent conjugation reactions.

A major initial step in the metabolism of 3-PBA is the hydroxylation at the 4'-position of the phenoxy ring, resulting in the formation of 3-(4-hydroxyphenoxy)benzoic acid (4'-OH-3-PBA). tandfonline.comnih.govinchem.org This oxidative reaction is a critical detoxification step observed in various mammalian species, including rats. tandfonline.comnih.gov In rats, hydroxylation is predominantly a hepatic function and is considered the primary metabolic fate of 3-PBA in vitro. portlandpress.com Following oral administration, this hydroxylation is a key part of the metabolic pathway leading to rapid elimination, mostly through urine. tandfonline.comnih.gov Studies have shown that this hydroxylation can occur prior to the cleavage of the ester bond in the parent pyrethroid. inchem.org

Following its formation, 3-PBA can be directly conjugated with various amino acids. The specific amino acid used for conjugation exhibits significant species-dependent variation. ebi.ac.ukresearchgate.net

Glycine (B1666218) Conjugation: This is a major metabolic route in species such as sheep, cats, gerbils, and ferrets. researchgate.netimperial.ac.uk In dogs, the 3-phenoxybenzyl moiety is metabolized to this compound, which is then conjugated with glycine. inchem.org

Taurine (B1682933) Conjugation: In mice, the primary metabolite is the taurine conjugate of 3-PBA. ebi.ac.ukresearchgate.netinchem.org

Glutamic Acid Conjugation: In cows, the major urinary metabolite of some pyrethroids is the glutamic acid conjugate of this compound. inchem.org

Dipeptide Conjugation: In the mallard duck, a glycylvaline (B15071086) dipeptide conjugate has been identified as the major metabolite. researchgate.net

In some species, like the ferret, both glycine and taurine conjugates are eliminated in similar amounts. researchgate.net The formation of these amino acid conjugates is a significant pathway for the detoxification and excretion of 3-PBA.

Conjugation with glucuronic acid is another important metabolic pathway for 3-PBA and its hydroxylated metabolite, 4'-OH-3-PBA. ebi.ac.ukimperial.ac.uk This process, known as glucuronidation, results in the formation of more water-soluble glucuronides that can be readily excreted.

In rats, glucuronic acid conjugates of both 3-PBA (ester glucuronide) and 4'-OH-3-PBA (ether and ester glucuronides) are major metabolites found in the bile. ebi.ac.ukportlandpress.comimperial.ac.uk However, these biliary glucuronides are of minor importance in the urine. ebi.ac.ukosti.gov Studies with isolated rat hepatocytes have shown that glucuronidation is a predominant conjugation pathway, particularly in the early stages of metabolism, and appears to be closely linked to the initial hydroxylation step. portlandpress.com In species like the marmoset, hamster, guinea-pig, and rabbit, glucuronic acid conjugates of 4'-OH-3-PBA are the major urinary metabolites. imperial.ac.uk An in silico study identified an O-glucuronidation metabolite product of 3-PBA that showed a high binding affinity for cytochrome P450 enzymes CYP2C9 and CYP3A4. researchgate.netnih.gov

The hydroxylated metabolite, 4'-OH-3-PBA, can undergo sulfation, which is a significant detoxification pathway in certain species. In rats, the major urinary metabolite of 3-PBA is the O-sulfate ester of 4'-OH-3-PBA. ebi.ac.uktandfonline.comnih.govtandfonline.com This indicates that after the initial 4'-hydroxylation, conjugation with sulfate (B86663) is a primary route for elimination via the urine in this species. tandfonline.comnih.gov The administration of 4'-OH-3-PBA to gerbils and mice also leads to the formation of sulfate conjugates. imperial.ac.uk

Secondary Metabolic Pathways

Data Tables

Table 1: Major Metabolic Pathways of this compound in Different Mammalian Species

| Species | Primary Metabolic Reaction(s) | Major Metabolite(s) |

| Rat | 4'-Hydroxylation, Sulfation, Glucuronidation (biliary) | 3-(4-sulphonyloxyphenoxy)benzoic acid (urine), 3-PBA glucuronide and 4'-OH-3-PBA glucuronides (bile) ebi.ac.uktandfonline.comportlandpress.comimperial.ac.uk |

| Mouse | Taurine Conjugation, 4'-Hydroxylation, Sulfation, Glucuronidation | N-3-phenoxybenzoyltaurine ebi.ac.ukresearchgate.netimperial.ac.uk |

| Guinea Pig | 4'-Hydroxylation, Glucuronidation | Glucuronic acid conjugate of 4'-OH-3-PBA imperial.ac.uk |

| Rabbit | 4'-Hydroxylation, Glucuronidation | Glucuronic acid conjugate of 4'-OH-3-PBA imperial.ac.uk |

| Hamster | 4'-Hydroxylation, Glucuronidation | Glucuronic acid conjugate of 4'-OH-3-PBA imperial.ac.uk |

| Gerbil | Glycine Conjugation, 4'-Hydroxylation, Sulfation, Glucuronidation | N-3-phenoxybenzoylglycine researchgate.netimperial.ac.uk |

| Cat | Glycine Conjugation | N-3-phenoxybenzoylglycine researchgate.net |

| Sheep | Glycine Conjugation | N-3-phenoxybenzoylglycine researchgate.net |

| Dog | Glycine Conjugation, 4'-Hydroxylation, Sulfation | 3-Phenoxybenzoyl glycine inchem.org |

| Cow | Glutamic Acid Conjugation | Glutamic acid conjugate of this compound inchem.org |

| Ferret | Glycine and Taurine Conjugation | N-3-phenoxybenzoylglycine and N-3-phenoxybenzoyltaurine researchgate.net |

| Marmoset | 4'-Hydroxylation, Glucuronidation | Glucuronic acid conjugate of 4'-OH-3-PBA imperial.ac.uk |

Enzymatic Mechanisms Involved (e.g., Cytochrome P450 Enzymes, Esterases)

The biotransformation of this compound (3-PBA) and its parent pyrethroid compounds involves several key enzymatic systems. Esterases play a crucial initial role by hydrolyzing the central ester bond of pyrethroid insecticides, which yields 3-PBA as a primary metabolite. hep.com.cnnih.gov These enzymes are widespread and found in bacteria, fungi, and various tissues of insects and mammals. nih.govfrontiersin.org The hydrolysis of the ester linkage is a critical detoxification step. researchgate.net

Following its formation, 3-PBA undergoes further metabolism, primarily orchestrated by Cytochrome P450 (CYP450) dependent monooxygenases. hep.com.cnrupahealth.com These enzymes catalyze oxidative reactions, such as hydroxylation, on the aromatic rings of the 3-PBA molecule. hep.com.cnimperial.ac.uk For instance, studies have shown that CYP450 enzymes are involved in the oxidation of 3-PBA to hydroxylated metabolites like 3-(4-hydroxyphenoxy)benzoic acid. imperial.ac.uk In mosquitoes, CYP450 enzymes from the CYP6Z subfamily have been shown to metabolize pyrethroid breakdown products, converting 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde (B142659) into 3-PBA. portlandpress.com In some microbial pathways, such as in Aspergillus oryzae, Cytochrome P450 is involved in the cleavage of the ether bond of 3-PBA, leading to the formation of phenol (B47542) and gallic acid. nih.gov

The formation of an acyl-CoA thioester (3-PBA-CoA) is considered the rate-limiting step for subsequent conjugation reactions with amino acids in several mammalian species. nih.gov This activation is catalyzed by acyl-CoA synthetases. nih.gov

Species-Specific Metabolic Differences

The metabolism of this compound demonstrates significant diversity across different species, particularly in the conjugation pathways used for its excretion. imperial.ac.ukebi.ac.uk While benzoic acid is consistently metabolized to benzoylglycine (hippuric acid) in most species, 3-PBA undergoes a variety of transformations. imperial.ac.ukebi.ac.uk

Major metabolic routes include direct conjugation with amino acids or glucuronic acid, and oxidation followed by conjugation. imperial.ac.uk The choice of conjugation molecule varies markedly between species. For example, glycine conjugation is predominant in sheep, gerbils, cats, and ferrets, while taurine conjugation is favored in mice. imperial.ac.uknih.gov An avian species, the mallard duck, utilizes a dipeptide, glycylvaline, for conjugation. imperial.ac.uk

In other species, oxidation is a more prominent pathway. The rat, marmoset, hamster, guinea pig, and rabbit extensively oxidize 3-PBA to form 3-(4-hydroxyphenoxy)benzoic acid. imperial.ac.uk This hydroxylated metabolite is then conjugated with sulfate in the rat or with glucuronic acid in the other mentioned species before excretion. imperial.ac.uk In vitro studies of hepatic and renal tissues have confirmed these species-specific patterns, noting that the gerbil and ferret, which excrete 3-phenoxybenzoylglycine, exhibit the highest activities of the enzymes involved in glycine conjugation. nih.gov Conversely, the hamster, which excretes very little of the glycine conjugate, shows the lowest in vitro enzymatic activity for this pathway. nih.gov

Table 1: Species-Specific Metabolism of this compound

| Species | Primary Metabolic Pathway | Major Metabolites and Conjugates | Reference |

|---|---|---|---|

| Sheep | Amino Acid Conjugation | 3-Phenoxybenzoylglycine | imperial.ac.uk |

| Gerbil | Amino Acid Conjugation | 3-Phenoxybenzoylglycine | imperial.ac.uknih.gov |

| Cat | Amino Acid Conjugation | 3-Phenoxybenzoylglycine | imperial.ac.uk |

| Ferret | Amino Acid Conjugation | 3-Phenoxybenzoylglycine, 3-Phenoxybenzoyltaurine | imperial.ac.uknih.gov |

| Mouse | Amino Acid Conjugation | 3-Phenoxybenzoyltaurine | imperial.ac.uk |

| Mallard Duck | Dipeptide Conjugation | N-3-Phenoxybenzoylglycylvaline | imperial.ac.uk |

| Rat | Oxidation & Sulfation | 3-(4-hydroxyphenoxy)benzoic acid sulfate ester | imperial.ac.uk |

| Marmoset | Oxidation & Glucuronidation | 3-(4-hydroxyphenoxy)benzoic acid glucuronide | imperial.ac.uk |

| Hamster | Oxidation & Glucuronidation | 3-(4-hydroxyphenoxy)benzoic acid glucuronide | imperial.ac.uk |

| Guinea Pig | Oxidation & Glucuronidation | 3-(4-hydroxyphenoxy)benzoic acid glucuronide | imperial.ac.uk |

| Rabbit | Oxidation & Glucuronidation | 3-(4-hydroxyphenoxy)benzoic acid glucuronide | imperial.ac.uk |

Environmental and Microbial Degradation Pathways

This compound is a persistent metabolite in the environment, but it can be degraded by various microorganisms. plos.orgnih.gov Microbial degradation is considered a cost-effective and environmentally friendly method for remediating areas contaminated with 3-PBA and its parent pyrethroid compounds. bohrium.com

Microbial Species Involved in Degradation (e.g., Bacillus sp., Pseudomonas sp., Aspergillus oryzae)

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade 3-PBA. frontiersin.orgnih.gov Many of these strains are isolated from environments with a history of pesticide contamination, such as agricultural soils and industrial wastewater sludge. mdpi.comresearchgate.net Prominent bacterial genera capable of degrading 3-PBA include Bacillus, Pseudomonas, Sphingomonas, and Klebsiella. frontiersin.orgmdpi.comresearchgate.net Fungi, particularly from the genus Aspergillus, are also efficient degraders. mdpi.comresearchgate.net

Table 2: Examples of Microbial Species Degrading this compound

| Microbial Species | Type | Source of Isolation | Reference |

|---|---|---|---|

| Bacillus sp. strain DG-02 | Bacterium | Soil | plos.orgnih.gov |

| Pseudomonas pseudoalcaligenes strain POB310 | Bacterium | Not specified | nih.gov |

| Sphingomonas sp. strain SC-1 | Bacterium | Activated sludge from pyrethroid-manufacturer wastewater | researchgate.netresearchgate.net |

| Klebsiella pneumoniae strain BPBA052 | Bacterium | Soybean rhizosphere soil | researchgate.net |

| Aspergillus oryzae strain M-4 | Fungus | Soy sauce koji | nih.govresearchgate.net |

| Aspergillus niger strain YAT1 | Fungus | Brick tea | mdpi.comresearchgate.net |

| Comamonas sp. A-3 | Bacterium | Not specified | frontiersin.org |

Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Cleavage of Diaryl Ether)

Microbial degradation of 3-PBA proceeds through several key catabolic reactions. A common initial step involves oxidation or hydroxylation of the benzene (B151609) rings. plos.org For example, Bacillus sp. strain DG-02 initiates degradation by oxidizing 3-PBA to form 3-(2-hydroxyphenoxy) benzoic acid. plos.org In Aspergillus oryzae M-4, the molecule is hydroxylated to produce 3-hydroxy-5-phenoxy benzoic acid, a reaction catalyzed by lignin (B12514952) peroxidase. nih.gov

A critical subsequent step is the cleavage of the diaryl ether bond, which breaks the molecule into smaller, more easily metabolized fragments. plos.orgscholaris.ca This cleavage can result in the formation of compounds like protocatechuate and phenol. plos.orgfrontiersin.org In Comamonas sp. A-3, a 3-PBA dioxygenase is responsible for cleaving the ether bond to yield these two products. frontiersin.org Following the initial breakdown, these intermediates are funneled into common metabolic pathways. For example, phenol can be hydroxylated to catechol, which then undergoes ring cleavage. nih.govresearchgate.net

Metabolic Intermediates and Products of Degradation (e.g., Protocatechuate, Phenol, 3,4-Dihydroxy phenol)

The microbial breakdown of 3-PBA generates a series of intermediate compounds. The specific metabolites identified can vary depending on the microbial species and the degradation pathway employed. Among the most commonly reported intermediates are protocatechuate and phenol, which result from the cleavage of the diaryl ether bond. plos.orgfrontiersin.org

In the degradation pathway proposed for Bacillus sp. strain DG-02, 3-PBA is first converted to 3-(2-hydroxyphenoxy) benzoic acid. plos.org Subsequent cleavage and transformation lead to the transient accumulation of protocatechuate, phenol, and 3,4-dihydroxy phenol. plos.orgresearchgate.net Similarly, studies with Comamonas sp. A-3 and Pseudomonas pseudoalcaligenes POB310 also identified protocatechuate and phenol as key intermediates. frontiersin.org The fungus Aspergillus oryzae M-4 degrades 3-PBA into phenol and gallic acid, with phenol being further converted to catechol. nih.gov These aromatic intermediates are typically processed further through ortho- or meta-cleavage pathways, eventually entering central metabolism. researchgate.net

Factors Influencing Degradation Rates (e.g., pH, Temperature, Initial Concentration)

The efficiency of microbial degradation of 3-PBA is significantly influenced by various environmental and physical factors. bohrium.commdpi.com Key parameters include pH, temperature, initial substrate concentration, and the presence of additional carbon sources. bohrium.comnih.gov

Temperature: Most identified microbial strains show optimal degradation activity at temperatures between 28°C and 35°C. For instance, Bacillus sp. strain DG-02 has an optimal degradation temperature of 30.9°C. plos.orgnih.gov

pH: The pH of the medium is a critical factor. Generally, neutral to slightly alkaline conditions (pH 7.0–8.0) favor the degradation of 3-PBA. mdpi.comnih.gov The degradation by Bacillus sp. strain DG-02 was optimal at a pH of 7.7. plos.org Alkaline conditions may increase the transformation rate, while acidic conditions can enhance the stability of 3-PBA, making it more resistant to microbial attack. mdpi.complos.org

Initial Concentration: The initial concentration of 3-PBA affects the degradation kinetics. At lower concentrations (e.g., 25-100 mg/L), strains like Bacillus sp. DG-02 can achieve complete degradation within 72 hours. plos.orgnih.gov However, at higher concentrations (200-500 mg/L), the degradation rate decreases, and a lag phase may be extended, indicating potential substrate inhibition. plos.orgnih.gov

Additional Nutrients: The presence of an additional, easily metabolizable carbon source, such as glucose, can sometimes accelerate the degradation of 3-PBA. nih.gov This phenomenon, known as co-metabolism, was observed with strain DG-02, where the addition of glucose significantly enhanced the rate of 3-PBA removal. nih.gov

Table 3: Factors Influencing Microbial Degradation of this compound

| Factor | Optimal Condition/Observation | Microorganism Example | Reference |

|---|---|---|---|

| Temperature | Optimal at 30.9°C | Bacillus sp. DG-02 | plos.orgnih.gov |

| pH | Optimal at 7.7 (Alkaline conditions favored) | Bacillus sp. DG-02 | mdpi.complos.org |

| Initial Concentration | Degradation rate decreases and lag phase extends at higher concentrations (>100 mg/L) | Bacillus sp. DG-02 | plos.orgnih.gov |

| Additional Carbon Source | Addition of glucose significantly accelerated degradation | Bacillus sp. DG-02 | nih.gov |

Co-metabolic Degradation Processes

Co-metabolism is a phenomenon where microorganisms degrade a compound that they cannot use as a primary energy source, in the presence of a growth-supporting substrate. For this compound (3-PBA), a persistent metabolite of pyrethroid insecticides, this process is a key degradation pathway. nih.gov

Fungi, in particular, are often more efficient than bacteria at degrading compounds with benzene ring structures and frequently utilize co-metabolism to break down 3-PBA. researchgate.netresearchgate.net For example, Aspergillus oryzae M-4, a fungus isolated from soy sauce koji, degrades 3-PBA through co-metabolism. nih.govresearchgate.net The degradation pathway involves enzymes like lignin peroxidase (LiP) and cytochrome P450 (CYP450). nih.gov Initially, 3-PBA is hydroxylated, and then the ether bond is cleaved to produce phenol and gallic acid. nih.gov These intermediate metabolites are further broken down by enzymes such as dioxygenase and LiP. nih.gov

The co-culture of different microbial species can enhance the degradation of 3-PBA by breaking down toxic intermediates. plos.orgexlibrisgroup.com For instance, in a co-culture of Bacillus licheniformis B-1 and Aspergillus oryzae M-4, 3-PBA, a toxic intermediate from the degradation of β-cypermethrin by strain B-1, is effectively degraded by strain M-4. plos.orgexlibrisgroup.com In turn, gallic acid, a toxic intermediate from 3-PBA degradation by strain M-4, is efficiently broken down by strain B-1. plos.orgexlibrisgroup.com This symbiotic relationship leads to a more complete and efficient degradation process. plos.orgexlibrisgroup.com

While fungi often use co-metabolism, many bacteria can degrade 3-PBA through mineralization, using it as a sole source of carbon and energy. researchgate.net However, some bacteria also exhibit co-metabolic activity. The degradation efficiency in both fungi and bacteria can be influenced by the presence of other organic compounds and environmental conditions. plos.orgplos.org

Uptake and Translocation in Biological Systems

The fate of this compound in the environment is significantly influenced by its uptake and movement within organisms, especially plants.

In Aquatic Plants (e.g., Myriophyllum elatinoides)

Studies focusing on the submerged aquatic macrophyte Myriophyllum elatinoides, commonly known as water milfoil, have demonstrated its capacity to absorb 3-PBA from the surrounding water. nih.govaffrc.go.jp In a controlled study, when the shoot and leaves were exposed to water containing radiolabeled 3-PBA, the plant took up 15.85% of the applied radioactivity within half a day. affrc.go.jp

The primary route for uptake in submerged plants like M. elatinoides is through the shoots and leaves directly from the water column. nih.gov However, uptake through the roots from sediment also occurs, although at a slower rate. affrc.go.jp Research using a specially designed chamber to separate water and sediment layers showed that root uptake from sediment was significantly lower than shoot uptake from water. nih.gov

The table below summarizes the uptake of 3-PBA by Myriophyllum elatinoides from different exposure routes.

| Exposure Route | Plant Part | Uptake (% of Applied Radioactivity) | Time |

| Water | Shoot/Leaves | 15.85% | 0.5 days |

| Sediment | Roots | 6.37% | 14 days |

Data sourced from Ando et al., 2012. affrc.go.jp

Translocation to Different Plant Tissues

Once absorbed, this compound can be transported within the plant's vascular system. frontiersin.org In Myriophyllum elatinoides, when 3-PBA is taken up by the shoots and leaves from the water, translocation to the roots is minimal over a 14-day period. affrc.go.jp Conversely, when uptake is via the roots from the sediment, a small but measurable amount (1.71% of the applied radioactivity) is translocated to the shoots and leaves. affrc.go.jp

This indicates that while translocation occurs in both directions (acropetal, from root to shoot, and basipetal, from shoot to root), the movement from shoot to root is particularly limited for this compound in M. elatinoides. nih.gov Inside the plant, 3-PBA undergoes further metabolism, including oxidation, reduction, and conjugation. affrc.go.jp In the shoots, metabolites such as 3-phenoxybenzyl alcohol (PBalc) and a glucose conjugate of 3-PBA (PBA-Glc) have been identified. nih.gov In the roots, a hydroxylated form of 3-PBA (PBA-OH) was detected. nih.gov

The distribution of 3-PBA and its metabolites in Myriophyllum elatinoides following exposure is detailed in the interactive table below.

| Exposure Route | Plant Part | Compound | Amount (% of Total Radioactive Residues in Plant) |

| Water | Shoot | 3-PBA | 8.6% |

| Water | Shoot | PBalc | 2.0% |

| Water | Shoot | PBA-Glc | 9.4% |

| Sediment | Root | 3-PBA | 1.8% |

| Sediment | Root | PBA-OH | 2.3% |

Data sourced from a study on the metabolic behavior of pesticides in water milfoil. nih.gov

In terrestrial plants, the translocation of substances is also a critical process. Generally, compounds absorbed by the roots are transported upwards to the shoots through the xylem, driven by transpiration. frontiersin.orgmdpi.com The ability of a plant to restrict the translocation of a toxic substance from the roots to the shoots is a key tolerance mechanism. frontiersin.org

Toxicological Assessment and Health Implications of 3 Phenoxybenzoic Acid

In Silico Toxicological Investigations

In silico methods, which use computer simulations, are crucial for predicting the toxic effects and biological activities of chemical compounds like 3-phenoxybenzoic acid (3-PBA) and its metabolites. researchgate.netnih.gov These computational approaches help in identifying potential hazards before extensive animal testing, aligning with the 3Rs (Replacement, Reduction, and Refinement) principle of animal welfare. researchgate.netnih.gov

Prediction of Toxic Effects and Biological Activities

PASS Online Predictions: The Prediction of Activity Spectra for Substances (PASS) Online tool is used to forecast the biological activities of substances based on their chemical structure. tandfonline.comzenodo.org For 3-PBA and its metabolites, PASS Online has been employed to identify a wide range of potential biological effects, including therapeutic and toxic activities. researchgate.netnih.govtandfonline.com The predictions are based on structure-activity relationships derived from a large database of known biologically active compounds. zenodo.orgbmc-rm.org

Identified Health Concerns: In silico analyses have linked 3-PBA and its metabolites to several adverse health effects. researchgate.netnih.gov These include reproductive dysfunction, neurotoxicity, hematemesis (vomiting of blood), allergic dermatitis, and respiratory toxicity. researchgate.netnih.gov The physicochemical properties of these compounds, such as high gastrointestinal absorption and the ability to cross the blood-brain barrier, support the plausibility of these toxic effects. researchgate.netnih.gov Studies have also pointed to potential links with the apoptotic pathway, interference with the neuroendocrine system, and inhibition of phospholipid-translocating ATPase. researchgate.netnih.gov

Computational Tools and Methods

A variety of computational tools are utilized to create a comprehensive toxicological profile of 3-PBA. researchgate.netnih.gov

ADMETlab 2.0, ADMESWISS, and MetaTox: These platforms are used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. researchgate.netnih.govmdpi.com For 3-PBA, these tools have helped in predicting its pharmacokinetic properties and identifying potential metabolites. researchgate.netnih.govresearchgate.netresearchgate.net MetaTox, for instance, can predict the metabolites formed through Phase I and II reactions and assess their toxicity. researchgate.net In one study, ten metabolite products of 3-PBA were identified through Phase II reactions like O-glucuronidation, O-sulfation, and methylation. researchgate.netnih.gov

Lipinski's Rule of Five: The studied compounds, including 3-PBA and its metabolites, were found to adhere to Lipinski's rule of five. researchgate.netnih.govtandfonline.com This suggests they possess drug-like properties, which can also imply they are potential inducers or activators of harmful biological processes. researchgate.netnih.gov

Molecular Docking and Dynamic Simulation Studies

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbenthamdirect.com Molecular docking studies have been conducted to investigate the interactions of 3-PBA and its metabolites with various protein targets. researchgate.netnih.gov These studies have provided insights into the binding modes and affinities of these compounds with proteins like cytochrome P450 isoforms (CYP2C9 and CYP3A4), caspase-3, and caspase-8. researchgate.netnih.gov For example, an O-glucuronidation metabolite of 3-PBA showed a higher binding affinity for these proteins compared to 3-PBA itself, suggesting it may have a stronger influence on their activity. researchgate.netnih.gov

Molecular Dynamics Simulation: This method simulates the physical movements of atoms and molecules. acs.orgresearchgate.net It has been used to further understand the stability and dynamics of the complexes formed between 3-PBA, its metabolites, and their target proteins. researchgate.netnih.gov These simulations help to confirm the interactions predicted by molecular docking and provide a more detailed picture of the compound-protein interactions at an atomic level. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The toxicity of 3-PBA at the cellular and molecular level has been investigated, revealing its impact on fundamental cellular processes.

Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Dysregulation of apoptosis can lead to various diseases. Studies have shown that 3-PBA can induce apoptosis in different cell types.

Caspase-3 and Bcl-2 Regulation: Research on human hepatocyte (HepG2) cells demonstrated that 3-PBA can trigger apoptosis by modulating the activity of caspase-3 and Bcl-2 proteins. informahealthcare.comnih.gov In these studies, exposure to 3-PBA led to increased immunoreactivity of caspase-3, a key executioner caspase in the apoptotic pathway, and decreased expression of Bcl-2, an anti-apoptotic protein. informahealthcare.comnih.govresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins promotes cell death. informahealthcare.comnih.gov Similar findings were observed in murine macrophage (RAW 264.7) cells, where 3-PBA induced apoptosis through the intrinsic pathway, which involves these key regulatory proteins. oup.comoup.com

Interactive Table: Effect of 3-PBA on Apoptotic Markers

| Cell Line | Effect on Caspase-3 | Effect on Bcl-2 | Outcome | Reference |

|---|---|---|---|---|

| Human Hepatocyte (HepG2) | Increased Activity/Immunoreactivity | Decreased Expression | Induction of Apoptosis | informahealthcare.comnih.gov |

| Murine Macrophage (RAW 264.7) | Increased mRNA Levels | Not specified | Induction of Apoptosis | oup.com |

Interference with Neuroendocrine Systems

Neurotoxicity: 3-PBA has been identified as a potential neurotoxin. researchgate.net Due to its lipophilic nature, it can cross the blood-brain barrier and accumulate in the brain. nih.gov Studies have shown that 3-PBA can induce Parkinson's disease-like pathologies in mice, including the aggregation of α-synuclein in dopaminergic neurons. researchgate.netnih.gov It has been found to interact with the dopamine (B1211576) transporter (DAT), potentially leading to dopaminergic neurodegeneration. researchgate.netnih.gov

Endocrine Disruption: There is evidence to suggest that 3-PBA can act as an endocrine disruptor. rupahealth.comnih.gov It shares structural similarities with thyroid hormones and has been shown to interfere with thyroid hormone function. nih.gov This interference can have significant implications, particularly during development. nih.gov Some studies in male populations have linked exposure to pyrethroids, and by extension their metabolite 3-PBA, to altered levels of reproductive hormones such as luteinizing hormone and estrogen. mdpi.com

Phospholipid-translocating ATPase Inhibition

In silico toxicological assessments have identified this compound (3-PBA) as a potential inhibitor of phospholipid-translocating ATPases. nih.govresearchgate.netscispace.com These enzymes, also known as flippases, are integral to maintaining the asymmetric distribution of phospholipids (B1166683) within the plasma membrane of cells. ebi.ac.ukwikipedia.org This asymmetry is crucial for a variety of cellular functions, including signal transduction, vesicle trafficking, and apoptosis. Inhibition of these ATPases can disrupt membrane integrity and cellular signaling pathways. The predicted interaction between 3-PBA and phospholipid-translocating ATPases suggests a mechanism by which this compound may exert broad cellular toxicity. nih.govresearchgate.netscispace.comresearchgate.net

JAK2 Expression Modulation

Computational studies have also predicted that this compound can modulate the expression of Janus kinase 2 (JAK2). nih.govresearchgate.netscispace.com JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor signaling pathways that are essential for hematopoiesis and immune response. researchgate.netnih.gov Dysregulation of JAK2 signaling is associated with various pathological conditions, including myeloproliferative neoplasms and autoimmune diseases. researchgate.netnih.gov The potential for 3-PBA to interfere with JAK2 expression points to another possible pathway through which it could exert toxic effects, potentially disrupting normal cellular proliferation and differentiation processes. researchgate.net

Dopaminergic Degeneration and Parkinson's Disease Pathologies

A significant body of research has focused on the neurotoxic potential of 3-PBA, particularly its role in inducing pathologies associated with Parkinson's disease (PD). nih.govresearchgate.net Studies indicate that 3-PBA can cross the blood-brain barrier and accumulate in the brain, where it can induce features that mimic the pathological and pathogenetic characteristics of PD. nih.govresearchgate.net

Alpha-Synuclein (B15492655) Aggregation

A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (α-synuclein) into Lewy bodies within neurons. elifesciences.org Research has demonstrated that 3-PBA exposure promotes the aggregation of α-synuclein. nih.govresearchgate.netmdsabstracts.org One identified mechanism involves the dysregulation of C/EBPβ (CCAAT/enhancer-binding protein beta) levels by 3-PBA, which in turn leads to the anomalous activation of asparagine endopeptidase (AEP). nih.govresearchgate.net Activated AEP can cleave α-synuclein, leading to the accumulation of aggregation-prone fragments and accelerating the formation of pathological aggregates. nih.govresearchgate.net In vitro studies using SH-SY5Y cells have shown the formation of Lewy body-like inclusions after treatment with 3-PBA. mdsabstracts.org

Dopamine Transporter (DAT) Interaction

The dopamine transporter (DAT) is a critical protein that regulates dopamine levels in the synapse by reabsorbing the neurotransmitter back into the presynaptic neuron. nih.gov Studies have shown that 3-PBA interacts with DAT. nih.govresearchgate.net Interestingly, low concentrations of 3-PBA have been observed to increase the levels of DAT. nih.govresearchgate.net This upregulation may paradoxically enhance the toxicity of 3-PBA by facilitating its entry into dopaminergic neurons, where it can then exert its detrimental effects. nih.govresearchgate.net The interaction with DAT is a key aspect of 3-PBA's ability to induce dopaminergic toxicity. nih.govresearchgate.net

Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2) Immunoreactivity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, while the vesicular monoamine transporter 2 (VMAT2) is responsible for packaging dopamine into vesicles for release. nih.govnih.gov The levels of these proteins are key indicators of the health of dopaminergic neurons. nih.govbuffalo.edu Studies in rodent models have shown that exposure to 3-PBA leads to a significant decrease in the immunoreactivity of both TH and VMAT2 in the substantia nigra and striatum, two brain regions critically affected in Parkinson's disease. mdsabstracts.org This reduction indicates a compromised ability of these neurons to produce and store dopamine, further supporting the role of 3-PBA as a potential dopaminergic neurotoxin. nih.govmdsabstracts.org

Systemic Toxicological Effects

Beyond its specific molecular targets within the nervous system, 3-PBA is recognized for its potential to cause a variety of systemic toxic effects. nih.govresearchgate.net Its physicochemical properties, such as high gastrointestinal absorption and the ability to cross the blood-brain barrier, contribute to its widespread distribution and potential for harm in various organ systems. nih.govresearchgate.net In silico predictions and experimental studies have highlighted several areas of concern.

| Systemic Effect | Research Findings | Citation |

| Neurotoxicity | Induces dopaminergic degeneration and pathologies similar to Parkinson's disease. | nih.govresearchgate.net |

| Reproductive Toxicity | Predicted to act as a reproductive dysfunction agent. | nih.govresearchgate.net |

| Hepatotoxicity | Identified as a potential hepatotoxin. | researchgate.net |

| Nephrotoxicity | Identified as a potential nephrotoxin. | researchgate.net |

| Hematotoxicity | Linked to alterations in hematological parameters. | researchgate.net |

| Endocrine Disruption | Predicted to act as a neuroendocrine disruptor. | nih.govresearchgate.netresearchgate.net |

Neurotoxicity

This compound (3-PBA) has demonstrated the potential for neurotoxic effects. Due to its lipophilic nature, 3-PBA can cross the blood-brain barrier and accumulate in the brain's lipid-rich tissues. wisdomlib.org Research suggests that this accumulation can induce pathologies similar to Parkinson's disease. wisdomlib.orgnih.gov Studies in mice have shown that 3-PBA can trigger these Parkinson-like effects to a degree equal to or greater than its parent pyrethroid compounds. wisdomlib.orgnih.gov The proposed mechanism involves the dysregulation of C/EBP β levels, leading to the activation of asparagine endopeptidase (AEP), which in turn promotes the pathological aggregation of α-synuclein, a key feature of Parkinson's disease. wisdomlib.orgnih.gov

Furthermore, exposure to 3-PBA has been associated with behavioral changes, such as an increased incidence of hyperactivity. healthmatters.io Any detectable amount of 3-PBA in urine has been linked to this outcome. healthmatters.io However, it is noteworthy that one in vitro study found no cytotoxic effects of 3-PBA on human neuroblastoma (SH-SY5Y) cells, suggesting that the compound's neurotoxic effects might be cell-type specific or involve more complex in vivo pathways. bmj.com

Reproductive Dysfunction

Evidence from multiple studies indicates that 3-PBA can have adverse effects on reproductive health in both males and females. In women, urinary concentrations of 3-PBA have been positively associated with an increased risk of Primary Ovarian Insufficiency (POI). nih.gov Studies have also linked higher urinary 3-PBA levels to a longer time to achieve pregnancy and higher rates of infertility. nih.gov

In males, while 3-PBA is a biomarker for exposure to pyrethroids, studies on the parent compounds are informative. Pyrethroid exposure has been correlated with diminished semen quality, as well as increased serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com Animal studies on pyrethroids have shown reduced sperm count and motility. nih.gov An in silico investigation further supports the link between 3-PBA and reproductive dysfunction, identifying it as a potential reproductive system disruptor. mdpi.commdpi.com However, one study on healthy male university students in Japan found no association between urinary 3-PBA levels and serum reproductive hormones, suggesting that the effects could be influenced by the specific type of parent pyrethroid exposure or the health status of the population studied. nih.gov

Allergic Dermatitis

The potential for this compound to cause allergic dermatitis is suggested primarily through chemical hazard classifications and computational predictions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-PBA is recognized as a substance that causes skin irritation. nih.gov Furthermore, regulatory documents have identified 3-PBA as a potential skin sensitizer, meaning it can trigger an allergic response upon contact with the skin. pops.int Skin sensitization is the underlying cause of allergic contact dermatitis. europa.eunih.gov

An in silico, or computer-based, toxicological study also predicted that allergic dermatitis is a potential harmful effect of 3-PBA exposure. mdpi.commdpi.comresearchgate.net This type of analysis identifies potential hazards based on the chemical structure and properties of the compound. However, specific case reports or detailed clinical studies directly attributing allergic contact dermatitis to 3-PBA are not extensively documented in the reviewed literature.

Respiratory Toxicity

Exposure to this compound, often as a result of inhaling its parent pyrethroid compounds, is associated with respiratory toxicity. Inhalation of high levels of pyrethroids can lead to symptoms such as asthmatic breathing, sneezing, and nasal stuffiness. healthmatters.io More severe outcomes have also been reported, with some cases of severe pulmonary toxicity and interstitial lung disease being linked to the inhalation of pyrethroid-based domestic insecticides. mdpi.comresearchgate.net

Studies focusing on children have found associations between pyrethroid exposure, measured via 3-PBA levels, and respiratory symptoms. High current pyrethroid metabolite concentrations have been linked to wheeze and itchy rash in 5-year-old children. bmj.com Gestational exposure to 3-PBA has also been investigated, with some findings suggesting a potential link to increased odds of child wheeze, particularly when combined with other factors like low maternal fruit and vegetable intake. mdpi.comnih.gov An in silico study further corroborated these findings, identifying respiratory toxicity as a likely adverse effect of 3-PBA. mdpi.comresearchgate.net

Hepatotoxicity

This compound has been shown to exert direct toxic effects on liver cells. In vitro studies using human hepatoma (HepG2) cells have demonstrated that 3-PBA has a significant hepatotoxic effect. bmj.compops.intinformahealthcare.comtandfonline.comnih.govresearchgate.net The primary mechanism identified is the induction of apoptosis, or programmed cell death. bmj.compops.intinformahealthcare.comnih.gov

The apoptotic process is mediated through the regulation of specific proteins. Research has shown that exposure to 3-PBA leads to strong immunoreactivity of Caspase-3, a key executioner protein in the apoptotic pathway, while the reaction to the anti-apoptotic protein Bcl-2 is minimal. bmj.compops.intinformahealthcare.comnih.gov This imbalance promotes cell death. The number of apoptotic cells increases in a dose-dependent manner with 3-PBA exposure. informahealthcare.comnih.gov These findings suggest that apoptosis plays a crucial role in the hepatotoxicity observed following exposure to 3-PBA. bmj.cominformahealthcare.com

| Parameter | Observation | Mechanism | Reference |

|---|---|---|---|

| Cytotoxicity | Reduces cell viability in a dose-dependent manner. | Induction of apoptosis. | informahealthcare.com |

| LC50 (24h) | 1041.242 µM | Concentration causing 50% cell death. | tandfonline.comnih.govresearchgate.net |

| Apoptosis Induction | Total number of apoptotic cells increases with dose. | Regulation of Caspase-3 (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins. | informahealthcare.comnih.gov |

| Protein Expression | Strong immunoreactivity for Caspase-3; minimal reaction for Bcl-2. | Activation of the apoptotic cascade. | bmj.compops.intinformahealthcare.comnih.gov |

Developmental Toxicity (e.g., in Zebrafish Embryos/Larvae)

Studies utilizing zebrafish (Danio rerio) embryos and larvae, a common model in developmental toxicology, have revealed that this compound can interfere with normal development. Exposure to 3-PBA has been shown to induce specific malformations, particularly affecting cardiac development. researchgate.netnih.gov

At a concentration of 1000 μg/L, pericardial edema (swelling around the heart) was observed in 3-PBA-treated embryos. nih.gov Furthermore, exposure led to the inhibition of heart development and a reduction in heart beating rates. researchgate.netnih.gov This was associated with the down-regulation of the vmhc gene, which is crucial for ventricular myosin during heart formation. researchgate.net Other abnormalities noted in zebrafish treated with 3-PBA include an increase in the length of embryos/larvae and the size of the yolk sac. nih.gov The lethal concentration 50 (LC50) for 3-PBA in zebrafish embryos has been determined to be 1461 μg/L. nih.gov

| Endpoint | Finding | Concentration | Reference |

|---|---|---|---|

| Lethality (LC50) | 1461 µg/L | Not Applicable | nih.gov |

| Cardiac Malformations | Pericardial edema, inhibited heart development, reduced heart rate. | 1000 µg/L (for edema) | researchgate.netnih.gov |

| Gene Expression | Down-regulation of the vmhc gene involved in heart development. | Not specified | researchgate.net |

| Other Morphological Effects | Increased embryo/larva length, increased yolk sac size. | 1000 and 2000 µg/L | nih.gov |

| General Abnormalities | Edema (yolk sac and pericardial), decreased pigmentation (in some embryos). | 1000 and 2000 µg/L | nih.gov |

Comparative Toxicity with Parent Pyrethroid Compounds

The toxicity of this compound is often considered in the context of its parent pyrethroid insecticides. Generally, 3-PBA is found to be less acutely toxic than the original compounds from which it is metabolized. For instance, studies on zebrafish embryos have clearly shown that the parent compound deltamethrin (B41696) is more toxic than its metabolite, 3-PBA. nih.gov Deltamethrin-treated embryos exhibited higher mortality, delayed hatching, and more severe abnormalities like crooked notochords and tail deformations compared to those treated with 3-PBA. nih.gov

Similarly, research on immunotoxicity demonstrated that the parent pyrethroid, β-cypermethrin, exhibits more severe toxic effects on murine macrophages than 3-PBA. researchgate.net The European Food Safety Authority (EFSA) also concluded that 3-PBA has a different and less severe general toxicity profile compared to its parent pyrethroid compounds, noting higher No-Observed-Adverse-Effect Levels (NOAELs). researchgate.net

However, this trend is not universal across all toxicological endpoints. In the context of neurotoxicity, one study found that 3-PBA can accumulate in the brain and induce Parkinson-like pathologies to the same or even a greater extent than the precursor pyrethroid. wisdomlib.org This suggests that while 3-PBA may be a detoxification product for some effects, it could be a key pathogenic compound for others, such as dopaminergic neurodegeneration. wisdomlib.org

Regulatory and Risk Assessment Perspectives

The regulatory and risk assessment of this compound (3-PBA) is complex, primarily because it is a common metabolite of numerous pyrethroid pesticides. nih.gov This means that the presence of 3-PBA in human samples serves as a general biomarker of exposure to pyrethroids but not to a specific parent compound. researchgate.netrupahealth.com Regulatory bodies and scientific panels evaluate its toxicological profile to establish safe exposure levels for the general population.

Genotoxicity Assessment

Genotoxicity assessment is a critical component of the toxicological evaluation of any chemical, as it investigates the potential of a substance to damage the genetic material (DNA) of cells, which can lead to mutations and cancer. Most pesticides undergo a wide range of mutagenicity tests to evaluate their genotoxic potential. nih.gov

The European Food Safety Authority (EFSA) Panel on Plant Protection Products and their Residues was tasked with evaluating the available evidence on whether 3-PBA has genotoxic properties. europa.eueuropa.eu Based on a comprehensive review of studies from regulatory dossiers and the public literature, the EFSA panel concluded that this compound does not raise a concern with respect to genotoxicity. europa.euresearchgate.net This assessment considered various genotoxicity endpoints. europa.eu Similarly, an assessment of its metabolite, 3-(4'-hydroxyphenoxy)benzoic acid, also found no genotoxicity concerns. researchgate.net

The table below summarizes the findings of the genotoxicity assessment for 3-PBA.

Health-Based Guidance Values

Health-Based Guidance Values (HBGVs) are derived from toxicological data to represent a level of exposure to a chemical at which no adverse health effects are expected. For 3-PBA, several such values have been established by regulatory authorities to aid in risk assessment.

The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for 3-PBA. europa.euresearchgate.net The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ARfD is an estimate of the amount of a substance that can be ingested over a short period (e.g., one meal or one day) without an appreciable health risk. europa.eu

The table below details the health-based guidance values for 3-PBA as determined by EFSA.

Table 2: Health-Based Guidance Values for this compound

| Guidance Value | Value |

|---|---|

| Acceptable Daily Intake (ADI) | 0.1 mg/kg body weight (bw) per day |

Source: EFSA, 2022. europa.euresearchgate.net

In addition to ADI and ARfD values, Biomonitoring Equivalents (BEs) have been developed for 3-PBA to interpret data from human biomonitoring studies. nih.govresearchgate.net BEs are defined as the concentration of a chemical or its metabolite in a biological medium (like urine) that is consistent with an existing exposure guidance value, such as an ADI or a Reference Dose (RfD). europa.eu

Given that 3-PBA is a metabolite of several pyrethroids with different potencies, a tiered approach for risk assessment using BEs has been proposed. nih.govresearchgate.netnih.gov This involves a conservative initial screening value (Tier 1) and a second, less conservative but potentially more realistic, screening value (Tier 2). researchgate.net The Tier 1 value is based on the assumption that all urinary 3-PBA originates from the pyrethroid with the most stringent exposure guidance value. researchgate.net

The table below outlines the screening-level Biomonitoring Equivalents for urinary 3-PBA.

Table 3: Screening-Level Biomonitoring Equivalents (BEs) for Urinary 3-PBA

| Tier | Screening Value (Urinary Concentration) | Basis |

|---|---|---|

| Tier 1 | 1.7 µg/L | Highly conservative; based on the most potent pyrethroid metabolite. nih.govresearchgate.net |

Source: Aylward et al., 2017. nih.gov

These BE values are used to evaluate population-level biomonitoring data in a risk assessment context. nih.gov If the measured urinary concentrations in a population exceed the Tier 1 value, the Tier 2 value can be used for further evaluation. researchgate.net

Analytical Methodologies for 3 Phenoxybenzoic Acid in Research

Sample Preparation Techniques for Biological and Environmental Matrices

Effective sample preparation is a critical step to isolate 3-PBA from interfering substances present in matrices like urine, blood, tea, and soil, and to concentrate the analyte for sensitive detection. nih.govmdpi.comoup.com

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of 3-PBA from liquid samples. youtube.com Mixed-mode SPE, which utilizes a sorbent with dual retention mechanisms, is particularly effective for complex matrices like urine. nih.govsigmaaldrich.com

Mixed-Mode SPE : This approach often combines reversed-phase (e.g., C8) and ion-exchange functionalities. nih.govsigmaaldrich.com For urine analysis, a mixed-mode SPE with both octyl (C8) and anion exchange groups can be used after acid hydrolysis. nih.gov The C8 group retains the molecule through hydrophobic interactions, while the anion exchange group strongly binds the carboxylic acid moiety of 3-PBA through electrostatic interactions. sigmaaldrich.com This dual mechanism allows for efficient removal of interferences; salts and neutral or basic interferences can be washed away with water and methanol, while 3-PBA remains bound. nih.gov The analyte is then typically eluted with an acidic organic solvent mixture, such as 1% acetic acid in hexane (B92381) and ethyl acetate. nih.gov Studies have demonstrated excellent recoveries using this method, with one reporting 110±6% from spiked, acid-hydrolyzed urine samples. nih.govnih.gov

The general workflow for mixed-mode SPE of 3-PBA from urine is summarized below:

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | The SPE cartridge is washed sequentially with methanol, water, and a buffer (e.g., sodium acetate). nih.govresearchgate.net | To activate the sorbent and ensure a suitable environment for sample loading. youtube.com |

| Loading | The pre-treated (hydrolyzed and neutralized) urine sample is passed through the cartridge. nih.govresearchgate.net | 3-PBA is retained on the solid phase via hydrophobic and ionic interactions. sigmaaldrich.com |

| Washing | The cartridge is washed with water and then methanol. nih.gov | To remove polar impurities, salts, and other interferences. nih.gov |

| Drying | The cartridge is dried under vacuum. nih.gov | To remove residual washing solvents before elution. |

| Elution | 3-PBA is eluted with an acidic organic solvent mixture (e.g., 1% acetic acid in 70:30 v/v hexane:ethyl acetate). nih.gov | To desorb the analyte from the sorbent for collection and subsequent analysis. |

The QuEChERS method is a streamlined sample preparation approach that has been adapted for the analysis of 3-PBA in food matrices, such as tea. mdpi.comnih.gov This method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive SPE (dSPE). windows.netsigmaaldrich.com

For acidic analytes like 3-PBA, modifications to the standard QuEChERS protocol are often necessary. mdpi.comquechers.eu A modified QuEChERS method for tea samples involves:

Extraction : The sample is extracted with acetonitrile (B52724) containing 1% acetic acid to ensure efficient extraction of the acidic analyte. mdpi.com Dehydrate citrate (B86180) sodium and disodium (B8443419) monohydrogen citrate are added for partitioning. mdpi.com The use of citrate buffering helps to stabilize the sample pH in a range (e.g., 5.0-5.5) that is favorable for a wide range of pesticides. quechers.eu

Cleanup (dSPE) : An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents for cleanup. mdpi.comsigmaaldrich.com For tea, a combination of florisil, octadecylsilane (B103800) (C18), and graphite (B72142) carbon black (GCB) has been shown to effectively remove matrix interferences while achieving good recoveries for 3-PBA, ranging from 83.0% to 117.3%. mdpi.comnih.gov

| Parameter | Finding in Tea Analysis | Reference |

|---|---|---|

| Extraction Solvent | Acetonitrile with 1% acetic acid | mdpi.com |

| Partitioning Salts | Dehydrate citrate sodium, disodium monohydrogen citrate | mdpi.com |

| dSPE Sorbents | Florisil, C18, Graphite Carbon Black (GCB) | mdpi.com |

| Analyte Recoveries | 83.0% to 117.3% | mdpi.comnih.gov |

| Limit of Quantification | 5 µg kg⁻¹ | mdpi.com |

In biological systems, 3-PBA can undergo secondary metabolism to form conjugates, such as glucuronide and amino acid conjugates. nih.govnih.gov These conjugated forms are not always directly detectable by common analytical techniques. Therefore, a hydrolysis step is essential for biomonitoring studies to cleave these conjugates and release the free 3-PBA, ensuring an accurate measurement of total exposure. nih.govresearchgate.net

The most common procedure is acid hydrolysis, which typically involves heating the biological sample (e.g., 0.5 mL of urine) with a strong acid (e.g., 0.1 mL of 6 N HCl) at an elevated temperature (e.g., 100°C) for a set period (e.g., 1 hour). nih.govresearchgate.net Following hydrolysis, the sample is cooled and neutralized with a base (e.g., 6 N NaOH) before proceeding to the extraction step. nih.govresearchgate.net Studies comparing hydrolyzed and non-hydrolyzed urine samples have confirmed that 3-PBA concentrations are significantly higher after hydrolysis, indicating that a substantial portion of the metabolite is excreted in a conjugated form. nih.gov

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. tcu.edu This method can be used to extract 3-PBA by manipulating its solubility through pH adjustment. youtube.com

In its acidic form, 3-PBA is more soluble in organic solvents like dichloromethane (B109758) or diethyl ether. youtube.comresearchgate.net However, by adding an aqueous base (e.g., sodium hydroxide (B78521) solution), the carboxylic acid group of 3-PBA is deprotonated to form the water-soluble phenoxybenzoate anion. youtube.com This allows it to be selectively partitioned into the aqueous phase, leaving neutral, non-acidic interferences behind in the organic layer. youtube.com Subsequently, the aqueous layer can be isolated and re-acidified, which converts the anion back to the less water-soluble acidic form, allowing it to be re-extracted into a fresh organic solvent for analysis. youtube.com

Chromatographic and Spectrometric Techniques

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify 3-PBA. Gas chromatography is a frequently employed technique for this purpose. cdc.gov

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. cdc.gov For a polar, acidic compound like 3-PBA, a derivatization step is often required to increase its volatility and improve its chromatographic properties. nih.govresearchgate.net A common derivatization reaction is esterification, for example, by reacting 3-PBA with hexafluoroisopropyl alcohol (HFIP). researchgate.netnih.govresearchgate.net

Gas Chromatography-Electron Capture Detector (GC-ECD) : The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. researchgate.netcdc.gov After derivatization with a fluorinated alcohol like HFIP, 3-PBA becomes highly responsive to ECD. researchgate.netnih.gov This method is sensitive, relatively inexpensive, and suitable for laboratories where more advanced instrumentation is unavailable. researchgate.net Detection limits for 3-PBA using GC-ECD have been reported in the parts-per-million (ppm) to parts-per-billion (ppb) range, with one study achieving a limit of 0.001 ppm in agricultural products. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) : GC coupled with a mass spectrometer (MS) provides both high sensitivity and high selectivity, allowing for definitive identification of the analyte based on its mass spectrum. oup.comcdc.gov Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference and improves detection limits in complex samples like soil or food extracts. thermofisher.comhpst.czthermofisher.com This enhanced selectivity can sometimes reduce the need for extensive sample cleanup. thermofisher.com

| Technique | Detector | Derivatization | Key Features |

|---|---|---|---|

| GC-ECD | Electron Capture Detector | Typically required (e.g., esterification with HFIP). researchgate.netnih.gov | High sensitivity for halogenated derivatives; cost-effective. researchgate.net |

| GC-MS | Mass Spectrometer | Often required to improve volatility and peak shape. | Provides structural confirmation through mass spectra. oup.com |

| GC-MS/MS | Tandem Mass Spectrometer | Often required. | Excellent sensitivity and selectivity; minimizes matrix effects. hpst.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)